molecular formula C24H21ClN2O5 B3643840 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3643840
M. Wt: 452.9 g/mol
InChI Key: WRWHTSSFOUIXLX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is an organic compound with a complex structure that includes a benzoxazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the benzoxazole derivative using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Trimethoxybenzamide: The final step involves coupling the chlorinated benzoxazole derivative with 3,4,5-trimethoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the chlorophenyl group are likely involved in binding to the active site of the target, while the trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has a fluorobenzamide moiety instead of a trimethoxybenzamide moiety, which may affect its chemical properties and biological activity.

    3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide: This compound contains a carbamothioyl group, which may confer different reactivity and biological effects compared to the trimethoxybenzamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-13-5-8-19-18(9-13)27-24(32-19)14-6-7-16(25)17(10-14)26-23(28)15-11-20(29-2)22(31-4)21(12-15)30-3/h5-12H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWHTSSFOUIXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

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